molecular formula C14H19N3OS B12155061 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine

4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine

Cat. No.: B12155061
M. Wt: 277.39 g/mol
InChI Key: GGDHICSWQKOXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a heterocyclic compound that features a thienopyrimidine core fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common method includes the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with 2,6-dimethylmorpholine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine
  • 2,6-Dimethylmorpholine
  • N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-valine

Uniqueness

4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is unique due to its combined thienopyrimidine and morpholine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine

InChI

InChI=1S/C14H19N3OS/c1-8-5-17(6-9(2)18-8)13-12-10(3)11(4)19-14(12)16-7-15-13/h7-9H,5-6H2,1-4H3

InChI Key

GGDHICSWQKOXMA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=C3C(=C(SC3=NC=N2)C)C

Origin of Product

United States

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